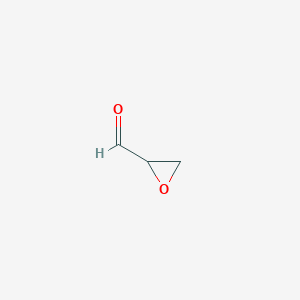

Glycidaldehyde

Descripción

Significance and Scope of Glycidaldehyde Research

The significance of this compound research stems from its high reactivity and its role as a key intermediate in various chemical and biological processes. acs.orgacs.org This reactivity, however, also underlies its toxicological properties, making its study crucial for understanding its potential health effects. oup.commdpi.com

Research on this compound is extensive and covers several key areas:

Organic Synthesis: It serves as a valuable building block in the synthesis of more complex molecules. Its dual functional groups, the aldehyde and epoxide, allow for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. This makes it a versatile reagent for creating a diverse range of organic compounds.

Toxicology and Carcinogenesis: this compound is recognized as a mutagenic and carcinogenic compound. acs.orgoup.com A significant portion of research focuses on its genotoxicity, studying how it interacts with DNA and other cellular components to cause mutations and cancer. oup.comnih.gov It is a known metabolite of certain industrial compounds, such as glycidyl (B131873) ethers, which are also classified as carcinogenic. acs.orgoup.com

Prebiotic Chemistry: Researchers have explored the role of this compound in the origin of life. ucl.ac.uk It is considered a potential precursor in the prebiotic synthesis of essential biomolecules like ribonucleotides, the building blocks of RNA. ucl.ac.uk Studies suggest that its reaction with phosphate (B84403) could have been a key step in the formation of these molecules on early Earth. ucl.ac.uk

Environmental Science: The atmospheric chemistry of this compound is another area of investigation. dss.go.th Scientists study its degradation pathways in the atmosphere, particularly its reaction with hydroxyl radicals, to understand its environmental fate and impact. dss.go.th

Historical Context and Evolution of this compound Studies

The study of this compound has evolved considerably since its initial synthesis. Early research focused on its basic chemical properties and reactivity. Shell Development chemists were among the first to synthesize this compound through the alkaline epoxidation of acrolein with hydrogen peroxide. acs.org

Over the years, the focus of research has shifted and expanded:

Early Toxicological Studies: Initial toxicological investigations in the mid-20th century revealed the compound's irritant and sensitizing properties. nih.gov These early studies laid the groundwork for its later classification as a carcinogen.

Mechanistic Toxicology: As analytical techniques became more advanced, research delved into the molecular mechanisms of its toxicity. oup.com This included identifying the specific DNA adducts formed by this compound, providing a clearer understanding of how it causes genetic damage. acs.orgacs.org

Prebiotic Chemistry Exploration: More recently, the potential role of this compound in the origins of life has become a significant area of research. ucl.ac.uk This line of inquiry explores how simple molecules like this compound could have contributed to the formation of the complex biomolecules necessary for life. ucl.ac.uk

Atmospheric Chemistry: With growing concerns about air quality and atmospheric pollutants, the study of this compound's behavior in the atmosphere has gained importance. dss.go.th

Multidisciplinary Research Perspectives and Interdisciplinary Approaches

The study of this compound is inherently multidisciplinary, drawing on expertise from various scientific fields:

Chemistry: Organic chemists are interested in its synthesis and reactivity, developing new ways to use it as a building block for other molecules. Physical chemists study its molecular structure and spectroscopic properties. arxiv.org

Biology and Medicine: Toxicologists and cancer researchers investigate its adverse health effects, working to understand its mechanisms of carcinogenicity and to assess its risks to human health. acs.orgoup.comnih.gov

Environmental Science: Atmospheric chemists study its fate and transport in the environment, contributing to our understanding of air pollution. dss.go.th

Astrobiology and Prebiotic Chemistry: Researchers in this field explore its potential role in the origin of life, bridging chemistry and biology to understand how life may have arisen from non-living matter. ucl.ac.uk

The complex nature of this compound necessitates a collaborative approach. For instance, understanding its role in cancer requires the combined efforts of chemists to synthesize and characterize its DNA adducts, and biologists to study the cellular consequences of this damage. Similarly, assessing its environmental impact involves both atmospheric chemists to model its atmospheric reactions and toxicologists to evaluate the effects of its degradation products. This interdisciplinary approach is crucial for a comprehensive understanding of this multifaceted compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

oxirane-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c4-1-3-2-5-3/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYRWIUNAVNFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 | |

| Record name | GLYCIDALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020665 | |

| Record name | Glycidaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycidaldehyde appears as a colorless liquid. Slightly denser than water and insoluble in water. May irritate skin and eyes. Toxic by ingestion and inhalation. Used to make other chemicals., Colorless liquid with a pungent odor; [HSDB] | |

| Record name | GLYCIDALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

112.5 °C | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

88 °F (OPEN CUP) | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH WATER & ALL COMMON SOLVENTS; IMMISCIBLE WITH PETROLEUM ETHER. | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

SPECIFIC GRAVITY: 1.1403 @ 20 °C/4 °C | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.58 (AIR= 1) | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

45.3 [mmHg] | |

| Record name | Glycidaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

765-34-4 | |

| Record name | GLYCIDALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYS59R58SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-62 °C | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Reactions of Glycidaldehyde

Established Chemical Synthesis Routes for Glycidaldehyde Production

The production of this compound primarily relies on the controlled oxidation of unsaturated precursors, with epoxidation of acrolein being the most established method.

Epoxidation Reactions of Precursor Compounds

The principal industrial and laboratory-scale synthesis of this compound involves the epoxidation of acrolein (propenal). This reaction requires the selective oxidation of the carbon-carbon double bond while preserving the aldehyde group.

One of the most common methods employs hydrogen peroxide (H₂O₂) as the oxidant. The reaction is typically carried out in an aqueous medium under carefully controlled alkaline pH conditions, often between 8.0 and 8.5, to achieve high yields. researchgate.netresearchgate.net Shell Development chemists first reported this synthesis via alkaline epoxidation of acrolein with hydrogen peroxide. researchgate.net This base-catalyzed approach can produce this compound in high yields, sometimes exceeding 90%.

Enzyme-mediated epoxidation represents a biochemical route. For instance, acrolein can be converted to this compound by cytochrome P450 epoxidase, which is then subject to further metabolic reactions in biological systems. Another enzymatic process involves Acetobacter pasteurianus, which can oxidize racemic glycidol (B123203) to glycidic acid, with this compound as a transient intermediate. mdpi.com This process is particularly relevant in the context of kinetic resolution for producing enantiopure compounds. mdpi.com

Gas-phase epoxidation of acrolein can be achieved using acetylperoxyl radicals. This method is significant in atmospheric chemistry and involves the radical-initiated oxidation of the alkene moiety.

Table 1: Comparison of Selected Synthesis Routes for this compound

| Method | Precursor | Oxidant/Catalyst | Key Conditions | Notes |

|---|---|---|---|---|

| Alkaline Epoxidation | Acrolein | Hydrogen Peroxide (H₂O₂) | Aqueous, pH 8.0-8.5 | High yields (>90%) are achievable with precise pH control. researchgate.netresearchgate.net |

| Enzymatic Epoxidation | Acrolein | Cytochrome P450 Epoxidase | Biological systems | Part of the metabolic pathway of acrolein. |

| Enzymatic Oxidation | Racemic Glycidol | Acetobacter pasteurianus | Aqueous, whole-cell biocatalysis | This compound is a transient intermediate in kinetic resolution. mdpi.com |

| Gas-Phase Epoxidation | Acrolein | Acetylperoxyl Radicals | Gas phase | Relevant in atmospheric chemistry studies. |

Alternative Synthetic Strategies and Stereoselective Synthesis

Beyond the direct epoxidation of acrolein, alternative strategies focus on producing enantiomerically pure forms of this compound, which are valuable chiral building blocks. A notable stereoselective synthesis involves using D-mannitol as a starting material to produce (R)-glycidaldehyde.

The use of this compound acetals, such as (R)-glycidaldehyde diethyl acetal (B89532), as stable chiral synthons is another important strategy. researchgate.net These protected forms of this compound can be prepared and then used in subsequent reactions where the aldehyde's reactivity needs to be masked. For example, (R)-glycidaldehyde diethyl dithioacetal and (R)-glycidaldehyde dimethyl acetal have been synthesized from (R)-2,3-O-isopropylideneglyceraldehyde, which is itself derived from D-mannitol. encyclopedia.pub These chiral building blocks are instrumental in the asymmetric synthesis of complex natural products. encyclopedia.pubnih.govchemicalbook.in

Mechanistic Investigations of this compound Formation

The mechanism of this compound formation depends on the synthetic route. In the widely used base-catalyzed epoxidation of acrolein with hydrogen peroxide, the reaction proceeds via a nucleophilic attack. Under alkaline conditions, hydrogen peroxide is deprotonated to form the hydroperoxide anion (HOO⁻). This potent nucleophile then attacks the electron-deficient β-carbon of the α,β-unsaturated system of acrolein in a conjugate addition (Michael addition). This is followed by an intramolecular nucleophilic attack from the resulting enolate onto the peroxide oxygen, which displaces a hydroxide (B78521) ion and forms the epoxide ring. Precise pH control is critical to favor epoxidation over competing reactions like polymerization or the Cannizzaro reaction of the aldehyde. researchgate.net

In the gas phase, the epoxidation of acrolein by acetylperoxyl radicals follows a different mechanism. The acetylperoxyl radical adds to the double bond of acrolein, forming a radical adduct which then rearranges to yield this compound and an acetyloxy radical. This pathway is anomalously fast compared to the epoxidation of simple alkenes.

Advanced Purification Techniques and Stability Considerations

This compound is a reactive compound requiring careful handling and purification. While the undiluted liquid is stable at room temperature, its stability significantly decreases in aqueous solutions. google.comcam.ac.uk Research has shown that a 30% aqueous solution can lose up to 94% of its epoxide content after two months at room temperature. google.comcam.ac.uk This instability is due to the high reactivity of the epoxide ring, which is susceptible to hydrolysis.

Given its reactivity and volatility, purification of this compound often requires specialized techniques. Low-temperature distillation under reduced pressure is a common method to minimize thermal decomposition and polymerization. Modern purification protocols may involve initial extraction of the product into an organic solvent like dichloromethane, followed by vacuum distillation. researchgate.net This approach is an improvement over older methods that used extraction with warm cyclohexanone (B45756) and rectification on complex distillation columns. In some industrial processes for related compounds like glycidol, distillation columns with a side-cut line are used to effectively separate this compound as an impurity, highlighting its volatility relative to similar structures. researchgate.net

This compound as a Key Building Block in Organic Synthesis

The dual functionality of this compound makes it an exceptionally versatile synthon for constructing complex molecular architectures. researchgate.net Both the aldehyde and the epoxide can participate in a wide range of reactions, and their reactivity can often be controlled by selecting appropriate reaction conditions.

Applications in Complex Molecule Construction

This compound has proven to be a pivotal starting material in the synthesis of diverse and intricate molecules, from natural products to key biological probes.

A significant application is in prebiotic chemistry, where this compound has been used as a precursor for the synthesis of ribonucleotides. In these studies, it reacts with phosphate (B84403) sources to form glyceraldehyde-3-phosphate, a key intermediate that can then participate in the formation of pyrimidine (B1678525) nucleotides 5′-phosphate under plausible prebiotic conditions.

In the field of total synthesis, protected forms of this compound are frequently employed. For example, (R)-glycidaldehyde diethyl acetal serves as a key chiral building block in the highly stereoselective total synthesis of the indolizidine alkaloid (+)-(8R,8aR)-perhydro-8-indolizidinol. researchgate.net Similarly, other chiral acetals of this compound have been used as C3-synthons for preparing key intermediates for leukotriene B4 (LTB4) and 12(R)-HETE, which are important lipid mediators. encyclopedia.pub

This compound is also used to synthesize DNA adducts for research in toxicology and molecular biology. It can react with nucleobases in DNA to form complex exocyclic adducts such as 8-(hydroxymethyl)-3,N⁴-etheno-2'-deoxycytidine. researchgate.net The synthesis and incorporation of these adducts into DNA strands allow for detailed studies of their structure and biological consequences. researchgate.net

Table 2: Examples of Complex Molecules Synthesized from this compound

| Target Molecule/Class | Role of this compound | Key Reaction Type(s) | Significance |

|---|---|---|---|

| Pyrimidine Ribonucleotides | Precursor to glyceraldehyde-3-phosphate | Epoxide ring-opening (phosphorylation) | Demonstrates a plausible prebiotic pathway to essential biomolecules. |

| (+)-Perhydro-8-indolizidinol | Chiral building block (as diethyl acetal) | Nucleophilic addition, cyclization | Total synthesis of a natural indolizidine alkaloid. researchgate.net |

| Leukotriene B4 (LTB4) Intermediates | Chiral C3-synthon (as dithioacetal) | Epoxide opening, Wittig-type reactions | Synthesis of key intermediates for biologically active lipids. encyclopedia.pub |

| 8-HM-εdC DNA Adduct | Bifunctional alkylating agent | Epoxide and aldehyde reactions with deoxycytidine | Creation of specific DNA lesions for biological and structural studies. researchgate.net |

Role in Prebiotic Chemistry

This compound, a simple epoxy aldehyde, has emerged as a significant compound in prebiotic chemistry, offering plausible pathways to essential biomolecules under conditions consistent with the early Earth. Its dual functionality, comprising a reactive epoxide ring and an aldehyde group, allows it to be a versatile precursor in the synthesis of sugars and ribonucleotides.

One of the key roles of this compound is as a stable and effective precursor to glyceraldehyde and its phosphorylated derivatives. The prebiotic synthesis of glyceraldehyde, a central molecule in the formose reaction and a building block for larger sugars, has been a subject of extensive research. This compound can be synthesized from the oxidation of acrolein with hydrogen peroxide in near-neutral aqueous conditions with high efficiency. Subsequent hydrolysis of this compound yields glyceraldehyde. ucl.ac.uk

A critical advantage of using this compound in prebiotic phosphorylation is its ability to direct the regioselective formation of 5'-phosphorylated nucleotide precursors. rsc.orgresearchgate.net Direct phosphorylation of glyceraldehyde tends to yield the 2-phosphate or 3-phosphate isomers, with the latter being unstable and prone to rapid elimination to form pyruvaldehyde. researchgate.net The use of this compound circumvents this issue. In a key reaction sequence, this compound reacts with 2-aminooxazole to form a pentose (B10789219) aminooxazoline intermediate. researchgate.netmdpi.com This intermediate, which retains the epoxide ring, can then be regioselectively phosphorylated by inorganic phosphate at the 5'-position. researchgate.netmdpi.com This process provides a prebiotically plausible route to ribonucleotide-5'-phosphates, the monomers required for RNA synthesis. rsc.orgresearchgate.net

The reaction of acrolein with hydrogen peroxide to form this compound has been shown to proceed with high yields, making this compound a readily accessible prebiotic building block. researchgate.net The subsequent reactions to form nucleotide precursors also proceed with significant yields under mild, aqueous conditions. researchgate.netnih.gov

Table 1: Prebiotic Synthesis of this compound and its Conversion to Nucleotide Precursors

| Reaction | Reactants | Products | Yield | Reference(s) |

| Oxidation of Acrolein | Acrolein, Hydrogen Peroxide | This compound | >90% | researchgate.netnih.gov |

| Formation of Pentose Aminooxazoline | This compound, 2-Aminooxazole | Pentose Aminooxazoline | 78% | researchgate.net |

| Phosphorylation of Pentose Aminooxazoline | Pentose Aminooxazoline, Inorganic Phosphate | Pentose Aminooxazoline-5'-phosphate | 36% | rsc.orgresearchgate.netnih.gov |

The significance of this compound in prebiotic chemistry lies in its ability to facilitate the formation of key biological molecules through robust and selective reactions under plausible early Earth conditions. It provides a viable pathway that bypasses some of the problematic steps associated with other proposed prebiotic syntheses, such as the instability of certain intermediates and the lack of regioselectivity in phosphorylation reactions. researchgate.netnih.gov This positions this compound as a crucial link in the network of chemical reactions that may have led to the origin of life. ucl.ac.uk

Molecular Reactivity and Biomolecular Interactions of Glycidaldehyde

Electrophilic Nature and Reaction Mechanisms

The electrophilicity of glycidaldehyde is centered on two key areas: the strained three-membered epoxide ring and the carbonyl carbon of the aldehyde group. vanderbilt.edu Both groups are susceptible to nucleophilic attack, leading to distinct but sometimes concerted reaction pathways.

The significant ring strain of the epoxide group (approximately 13 kcal/mol) makes it prone to ring-opening reactions when attacked by nucleophiles. masterorganicchemistry.com These reactions typically proceed via an S_N2 mechanism, especially under neutral or basic conditions with strong nucleophiles. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com The nucleophile attacks one of the two carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of an alkoxide intermediate, which is subsequently protonated. masterorganicchemistry.comyoutube.com

In the case of the unsymmetrical this compound molecule, strong nucleophiles preferentially attack the less sterically hindered, terminal carbon of the epoxide. masterorganicchemistry.comyoutube.com This regioselectivity is a hallmark of the S_N2 pathway. chemistrysteps.commasterorganicchemistry.com The reaction results in the formation of a product where the nucleophile and the newly formed hydroxyl group are on opposite sides of the carbon chain (anti-addition). chemistrysteps.comyoutube.com A wide array of nucleophiles, including hydroxides, thiols, amines, and carbanions (like those from Grignard reagents), can initiate this ring-opening. chemistrysteps.comyoutube.com

The aldehyde group in this compound possesses an electrophilic carbonyl carbon due to the polarization of the carbon-oxygen double bond. vanderbilt.edu This makes it a target for nucleophilic addition reactions. A prominent reaction pathway for aldehydes is the aldol (B89426) condensation, which occurs when an enol or enolate ion reacts with a carbonyl compound. libretexts.org

The general mechanism involves the deprotonation of an α-hydrogen (a hydrogen on the carbon adjacent to a carbonyl group) to form a nucleophilic enolate. vanderbilt.edu This enolate can then attack the electrophilic carbonyl carbon of another aldehyde molecule. vanderbilt.edu The initial product is a β-hydroxy aldehyde (an "aldol"). libretexts.org This adduct can subsequently undergo dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated aldehyde. vanderbilt.edulibretexts.org The aldehyde group of this compound can participate in such condensation reactions, contributing to its potential to polymerize or react with other carbonyl-containing molecules. nih.gov

The reactivity of this compound is governed by the interplay of its two functional groups. As a bifunctional electrophile, it can act as a cross-linking agent by reacting with two different nucleophilic sites. epa.govoup.com The presence of the electron-withdrawing aldehyde group can influence the reactivity of the adjacent epoxide ring.

Studies comparing various epoxides have highlighted that this compound is a highly reactive compound. acs.orgresearchgate.net Its ability to form DNA adducts is a direct consequence of its structure. epa.gov The conformation of the target biomolecule, such as DNA, also plays a critical role in determining the reaction specificity of this compound. nih.govoup.com For instance, the accessibility of nucleophilic sites within different DNA structures (e.g., B-form vs. non-B DNA) can lead to preferential alkylation at specific bases. nih.govoup.com Research has shown that this compound reacts preferentially with bases in altered DNA conformations, such as those found in supercoiled DNA, targeting unpaired cytosine and guanine (B1146940) residues. nih.govoup.com

Aldehyde Group Reactivity and Condensation Pathways

Formation of Biomolecular Adducts

This compound's high electrophilic reactivity leads to the formation of covalent adducts with biological macromolecules, most notably DNA. oup.comepa.gov This process of DNA alkylation is considered a key step in its biological activity. epa.gov

This compound is a known DNA alkylating agent that readily forms stable adducts. epa.govepa.gov Upon reaction with DNA, it can form cyclic, exocyclic adducts on the DNA bases. oup.comresearchgate.net The major adducts have been characterized through various analytical techniques following in vitro reactions with DNA or isolated nucleosides, and have also been identified in vivo. oup.comepa.gov For example, a major adduct identified in mouse skin DNA was 3-β-D-deoxyribofuranosyl-7-(hydroxymethyl)-3H-imidazo[2,1-i]purine-3′-monophosphate, formed from reaction with deoxyadenosine (B7792050). epa.gov

Guanine is a primary target for alkylation by this compound. oup.comepa.govnih.gov The reaction is complex, leading to several different adducts through various mechanisms. The bifunctional nature of this compound allows it to react with two different nucleophilic centers on the guanine base, resulting in the formation of stable cyclic structures known as etheno adducts. oup.comnih.gov

The primary mechanism involves the initial alkylation at the N7 position of guanine by the epoxide ring. escholarship.org This is followed by a reaction involving the aldehyde group. A widely reported pathway involves the reaction of this compound with the N1 and the exocyclic N2 amino group of guanine. oup.comoup.com This dual reaction leads to the formation of a cyclic imidazo[1,2-α]purine structure, effectively creating a new five-membered ring fused to the guanine base. oup.comnih.gov

Detailed studies using (R)-glycidaldehyde and guanosine (B1672433) have elucidated the formation of several adducts. nih.govnih.gov The reaction initially forms unstable intermediates that can then convert to more stable products. oup.comnih.gov

Key Guanine Adducts and Intermediates from this compound Reaction

| Adduct/Intermediate Name | Description | Reference |

|---|---|---|

| 1,N2-ethenoguanosine | A stable, cyclic adduct formed from the reaction of this compound with guanosine. nih.gov | nih.gov |

| 7-(hydroxymethyl)-1,N2-ethenoguanine | An exocyclic hydroxymethyl-substituted etheno adduct. | researchgate.net |

| 6(S)-hydroxy-7(S)-(hydroxymethyl)-3-(β-D-ribofuranosyl)-5,6,7-trihydroimidazo[1,2-α]purin-9(3H)-one | An initial, unstable adduct formed from (R)-glycidaldehyde and guanosine. nih.gov | nih.gov |

Besides the N1 and N2 positions, alkylation has also been reported to occur at the N7 and O6 positions of guanine. epa.govescholarship.org The N7 and O6 atoms of guanine are located in the major groove of B-form DNA, making them relatively accessible to alkylating agents. escholarship.org The formation of these various adducts alters the structure of DNA, which can have significant biological consequences.

DNA Adduct Formation and Characterization

Adenine (B156593) Adducts, Including Cyclic Etheno Derivatives

This compound reacts with deoxyadenosine (dA) to form cyclic hydroxymethyl-substituted etheno adducts. osti.gov One of the primary adducts identified in both in vitro and in vivo studies is 7-(hydroxymethyl)-1,N6-ethenoadenine (7-Hm-εA). researchgate.netaacrjournals.org This stable and highly fluorescent adduct has been observed in the skin DNA of mice treated with this compound. researchgate.netiarc.fr The formation of these etheno adducts involves the reaction of this compound with the N-1 and N6 positions of adenine. oup.com Studies have shown that the formation of adenine adducts is favored at acidic pH levels. epa.gov

The structure of the major adenine adduct has been identified as 3-β-D-deoxyribofuranosyl-7-(hydroxymethyl)-3H-imidazo[2,1-i]purine-3′-monophosphate. epa.govnih.gov The presence of the hydroxymethyl group on the etheno bridge is a characteristic feature of this compound-derived adenine adducts. aacrjournals.org

Cytosine Adducts and Hydroxymethyl-Substituted Etheno Derivatives

This compound also reacts with deoxycytidine (dC), particularly in non-B DNA structures, to form adducts. osti.gov A key product is the exocyclic adduct 8-(hydroxymethyl)-3,N4-ethenocytosine (8-HM-εC). researchgate.netnih.gov This adduct is structurally similar to 3,N4-ethenocytosine (εC), which can be formed through lipid peroxidation or by exposure to vinyl chloride. researchgate.net

The synthesis of 8-(hydroxymethyl)-3,N4-etheno-2'-deoxycytidine (8-HM-εdC) has been achieved, allowing for its site-specific incorporation into oligonucleotides for further study. researchgate.netnih.gov Like adenine adducts, the formation of cytosine adducts is more prevalent at acidic pH. epa.gov Molecular modeling studies suggest that the 8-HM-εC adduct and its analogue, εC, have similar planar structures and sugar conformations. nih.gov

Formation of Interstrand and Intrastrand DNA Crosslinks

Due to its bifunctional nature, this compound can act as a crosslinking agent for DNA. wikipedia.org It can form both intrastrand crosslinks (within the same DNA strand) and interstrand crosslinks (between opposite DNA strands). nih.govnih.govfrontiersin.org These crosslinks are highly detrimental lesions that can block DNA replication and transcription, ultimately leading to cell death if not repaired. wikipedia.orghubrecht.eu

The ability of bifunctional aldehydes like this compound to form crosslinks arises from their two reactive electrophilic centers. nih.govfrontiersin.org The formation of DNA-protein crosslinks (DPCs) is another significant type of damage induced by aldehydes. nih.govnih.govfrontiersin.org

Structural Features and Conformation of this compound-DNA Adducts

This compound-DNA adducts, particularly the etheno derivatives, are characterized by an additional heterocyclic ring fused to the purine (B94841) or pyrimidine (B1678525) base. frontiersin.org These bulky adducts can significantly distort the DNA helix and interfere with normal Watson-Crick base pairing. nih.gov

Molecular dynamics simulations have been used to investigate the structural impact of these adducts on DNA conformation. aacrjournals.org For instance, studies comparing the 7-Hm-εA adduct with the related εA adduct have provided insights into how the hydroxymethyl group affects the DNA structure. nih.gov Similarly, molecular modeling of the 8-HM-εC adduct has shown that it shares a similar planarity and sugar conformation with the εC adduct, which may explain their comparable effects on DNA polymerase bypass. nih.gov The formation of these adducts can lead to miscoding during DNA replication, contributing to the mutagenic potential of this compound. nih.gov

Protein Adduct Formation and Crosslinking Mechanisms

This compound's reactivity extends to proteins, where it can form adducts with amino acid residues and induce protein crosslinking. creative-proteomics.com This interaction is a key aspect of its biological activity.

Aldehydes like this compound are known to be efficient protein crosslinkers. researchgate.net The crosslinking process can occur between different protein molecules (intermolecular) or within the same protein molecule (intramolecular). nih.gov The extent of each type of crosslinking can depend on the concentration of the reactants. nih.gov

Specific Amino Acid Residue Targeting and Modification

The primary targets for this compound on proteins are the nucleophilic side chains of amino acids. creative-proteomics.com Lysine (B10760008) residues, with their primary amine group (-NH2), are particularly susceptible to modification. creative-proteomics.comresearchgate.net Cysteine residues, containing a sulfhydryl group (-SH), are also common targets. frontiersin.orgcreative-proteomics.com

The reaction with lysine can lead to the formation of Schiff base intermediates, which can then be involved in crosslinking reactions. acs.org Studies with other aldehydes have shown that they can form crosslinks between deoxyguanosine in DNA and lysine or cysteine residues in proteins. nih.govfrontiersin.org The formation of protein adducts has been investigated as a potential biomarker for exposure to reactive chemicals. epa.gov

Computational Chemistry Approaches to this compound Reactivity

Computational chemistry provides valuable tools for understanding the reactivity of this compound and the structural consequences of its interactions with DNA and proteins. Molecular modeling and simulations can offer insights into the mechanisms of adduct formation and the conformational changes they induce. aacrjournals.orgnih.gov

For example, molecular dynamics simulations have been employed to study the structural effects of hydroxymethyl etheno adducts on DNA conformation and their interaction with DNA repair enzymes. aacrjournals.org These studies help to elucidate how the structure of an adduct, such as the presence of a hydroxymethyl group, influences its recognition and excision by glycosylases. aacrjournals.orgnih.gov

Quantum Mechanical Modeling of Reaction Pathways

Quantum mechanical (QM) calculations are instrumental in elucidating the intricate reaction mechanisms of this compound. These computational methods allow for the investigation of transient structures and energetic barriers that are often inaccessible through experimental means alone. mdpi.comopenaccessjournals.com The study of reaction pathways involves identifying stationary points on the potential energy surface, such as reactants, products, intermediates, and transition states. smu.edu

Ab initio quantum mechanical calculations, specifically using the Hartree-Fock method with a 6-21G* basis set, have been employed to optimize the geometry of this compound-derived adducts. osti.gov These optimized structures are then inserted into DNA duplex models for further analysis. osti.gov The knowledge of the transition state is critical for predicting the mechanism and kinetics of a chemical transformation. echeminfo.comutexas.edupressbooks.pubwizeprep.com Computational approaches can delineate the energetic profile along the intrinsic reaction coordinate (IRC), providing a step-by-step view of the reaction progress. smu.edu For instance, the formation of various adducts from the reaction of (R)-glycidaldehyde with guanosine has been rationalized through proposed mechanisms that account for all observed products. nih.gov These theoretical models provide a molecular-level understanding of the genotoxicity of this compound. nih.gov

Force field parameters for molecular dynamics simulations of adducts can be derived from quantum mechanical calculations, ensuring a more accurate representation of the molecular system. researchgate.net This integration of QM and molecular mechanics (MM) is a powerful approach for studying complex biological systems. openaccessjournals.com

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful and popular tool for investigating the chemical reactivity of molecules like this compound. mdpi.commdpi.com DFT methods are used to calculate various electronic properties and reactivity descriptors that can predict the most likely sites for chemical reactions. nih.govmdpi.com This approach is valuable for understanding and predicting the reactivity of chemical compounds. echeminfo.com

DFT calculations have been applied to study a range of chemical reactions, including those relevant to organic and pharmaceutical chemistry. echeminfo.com The theory's ability to handle large systems makes it suitable for studying complex biological reactions. mdpi.com Conceptual DFT provides a framework for defining and calculating reactivity indices such as electronegativity, hardness, and Fukui functions, which help in understanding the reactive behavior of molecules. nih.govmdpi.comnih.gov These descriptors can successfully describe the preferred reactive sites and explain the reactivity of molecules. nih.gov

For instance, DFT has been used to study the glycating power of various carbonyl compounds by correlating theoretical descriptors with experimental reaction rates. nih.govd-nb.info In the context of drug metabolism, DFT calculations of activation energies (Ea) are considered good descriptors for the lability of potential sites of metabolism. optibrium.com By modeling transition states, DFT can predict the reactivity for various enzymatic reactions. optibrium.com Furthermore, DFT has been employed to investigate the stability and reaction mechanisms of nanocatalysts, providing insights into how reactants interact with catalytically active sites. nih.govrsc.org

The general workflow for reactivity prediction using DFT involves:

Optimization of the ground state geometry of the molecule. nih.gov

Calculation of electronic properties and reactivity descriptors. nih.gov

Identification of the most probable sites for electrophilic or nucleophilic attack. nih.gov

Modeling of reaction pathways and calculation of transition state energies to determine reaction kinetics. echeminfo.comresearchgate.net

Molecular Dynamics Simulations of this compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and biomolecules like DNA and proteins at an atomic level. glycoforum.gr.jpnih.gov These simulations track the motion of atoms over time, offering insights into the conformational changes and binding energetics that govern these interactions. glycoforum.gr.jpnih.gov

MD simulations have been used to study the structural impact of this compound-derived DNA adducts. aacrjournals.orgoup.com For example, simulations have been employed to understand how a hydroxymethyl etheno adduct, formed from this compound, affects DNA conformation and its interaction with DNA repair enzymes. aacrjournals.org These studies can reveal how the presence of an adduct might alter the local DNA structure, potentially displacing the adducted base into the major groove and disrupting normal base pairing. oup.com

The process of running an MD simulation for a this compound-biomolecule complex typically involves:

System Preparation: Building the initial model of the biomolecule with the this compound adduct. This may involve using quantum mechanical calculations to obtain accurate parameters for the adduct. researchgate.net

Solvation: Placing the complex in a box of solvent (usually water) to mimic physiological conditions.

Minimization and Equilibration: Minimizing the energy of the system to remove steric clashes and then gradually heating and pressurizing the system to the desired temperature and pressure. researchgate.net

Production Run: Running the simulation for a desired length of time (from nanoseconds to microseconds) to collect data on the system's dynamics. researchgate.net

Analysis: Analyzing the trajectory to understand structural changes, interactions, and dynamics. researchgate.net

Conformational Analysis Studies

The three-dimensional shape or conformation of this compound is a key determinant of its reactivity and how it interacts with other molecules. Conformational analysis studies aim to identify the stable arrangements of atoms (rotamers) and the energy barriers between them. acs.orgresearchgate.net

Early studies using nuclear magnetic resonance (NMR) spectroscopy investigated the vicinal spin-spin coupling constants of this compound to deduce its conformational preferences. acs.org These studies concluded that the most stable rotamer is the one where the C-H bond of the aldehyde group eclipses the carbonyl group. researchgate.net The analysis of coupling constants as a function of temperature and solvent provided insights into the relative energies of different conformers. acs.org

More recent studies have utilized broadband rotational spectroscopy to extend the analysis of this compound's rotational spectrum. arxiv.org These advanced techniques allow for the precise determination of rotational parameters for the ground and vibrationally excited states, providing a more detailed picture of its conformational landscape. arxiv.orguni-koeln.de Computational chemistry, including quantum chemical calculations, plays a vital role in complementing experimental data and helping to assign the observed spectra to specific conformers. uni-koeln.de While the trans rotamer is the most studied, the existence of a higher-energy gauche rotamer has also been considered, though its detection can be challenging due to its low relative intensity. arxiv.orguni-koeln.de

Genotoxicity and Carcinogenicity Mechanisms of Glycidaldehyde

Mechanisms of Mutagenesis Induced by Glycidaldehyde

The mutagenicity of this compound is a direct consequence of its ability to form covalent adducts with DNA bases. These adducts can alter the structure of DNA, interfere with DNA replication and repair processes, and ultimately lead to permanent genetic mutations.

This compound has demonstrated positive mutagenic activity in a wide range of in vitro testing systems. oup.com Studies have shown that it induces mutations in bacteriophage T4, various bacterial strains, and yeast. nih.govnih.gov For instance, it is mutagenic in Salmonella typhimurium strains TA100, both with and without metabolic activation. ncats.io Furthermore, this compound has been shown to cause sex-linked recessive lethal mutations in the fruit fly, Drosophila melanogaster. nih.govnih.gov Evidence also indicates it causes increased cytotoxicity in DNA repair-deficient strains of E. coli. epa.gov

The table below summarizes the findings from key in vitro mutagenicity studies.

| Test System | Organism/Cell Line | Result |

| Forward Mutation | Bacteriophage T4-infected Escherichia coli | Positive |

| Reverse Mutation | Salmonella typhimurium TA100 | Positive |

| Reverse Mutation | Saccharomyces cerevisiae S211 | Positive |

| Sex-Linked Recessive Lethal Mutations | Drosophila melanogaster | Positive |

| Forward Mutation | Klebsiella pneumoniae | Positive |

This table is based on data reported by the International Agency for Research on Cancer (IARC). nih.gov

This compound reacts with DNA to form stable cyclic and exocyclic adducts, primarily with deoxyadenosine (B7792050), deoxycytosine, and deoxyguanosine. nih.govepa.gov A major adduct identified in both in vitro and in vivo systems is a hydroxymethyl-substituted etheno adduct of deoxyadenosine. nih.govnih.govaacrjournals.org The presence of these adducts in a DNA template presents a significant challenge to the cellular replication machinery.

These lesions can act as replication blocks, stalling the progression of high-fidelity replicative DNA polymerases such as DNA polymerase delta. digitellinc.comasm.org However, specialized translesion synthesis (TLS) DNA polymerases can bypass these adducts, a process that is often error-prone. digitellinc.com For example, studies on the this compound-derived adduct 8-(hydroxymethyl)-3,N4-etheno-dC (8-HM-εC) have shown that while it can block replication by calf thymus DNA polymerase α, human polymerase β and polymerase η are capable of measurable bypass synthesis. digitellinc.com This bypass allows for the completion of DNA replication but at the cost of introducing mutations. digitellinc.com

The DNA adducts formed by this compound are miscoding lesions, meaning that during DNA replication, they can cause the incorrect nucleotide to be inserted into the newly synthesized strand opposite the adduct. digitellinc.com The pattern of these errors constitutes a mutational spectrum, which can provide insights into the mechanism of mutagenesis for a specific chemical. researchgate.net

In vitro primer-template extension assays have been used to investigate the miscoding potential of specific this compound adducts. digitellinc.com Studies involving the 8-HM-εC adduct demonstrated that when bypassed by human DNA polymerase β, there was a preferential incorporation of deoxyadenosine (dA) and deoxycytidine (dC) opposite the lesion. digitellinc.com The incorporation of dA leads to a C → T transition mutation, while the incorporation of dC results in a C → G transversion. digitellinc.com This indicates that the 8-HM-εC adduct, a direct product of this compound's reaction with DNA, is explicitly mutagenic. digitellinc.com

Cells possess multiple DNA repair pathways to counteract the deleterious effects of DNA damage. The primary adducts formed by this compound—hydroxymethyl-substituted etheno adducts—are substrates for the Base Excision Repair (BER) pathway. aacrjournals.org

BER is initiated by DNA glycosylases, which recognize and excise specific damaged bases. nih.govwikipedia.org Research has identified the specific glycosylases that act on this compound-induced lesions:

7-hydroxymethyl-1,N6-ethenoadenine (7-Hm-εA): This adenine (B156593) adduct is recognized and excised by alkylpurine-DNA glycosylases, including the human enzyme (APNG) and its mouse homolog (AAG). aacrjournals.org

8-hydroxymethyl-3,N4-ethenocytosine (8-Hm-εC): This cytosine adduct is removed by mismatch-specific DNA glycosylases, notably human thymine-DNA glycosylase (TDG). aacrjournals.orgresearchgate.netresearchgate.net The efficiency of excision by TDG is lower for 8-Hm-εC compared to the related, unsubstituted ethenocytosine adduct. aacrjournals.org

In addition to BER, the Direct Reversal Repair (DRR) pathway, which involves AlkB family dioxygenases, is known to repair etheno adducts. oup.comnih.gov Human AlkB homologs (ALKBH2, ALKBH3) catalyze the oxidative dealkylation of these lesions. oup.comdigitellinc.com The importance of active DNA repair is highlighted by in vivo studies in Drosophila, where genetic deficiencies in DNA repair pathways led to a significant increase in the frequency of mutations induced by this compound. epa.gov

Analysis of Miscoding Lesions and Mutational Spectra

Carcinogenic Pathways and Tumorigenesis

The carcinogenic activity of this compound is the ultimate biological consequence of its genotoxicity. The induction of mutations in critical genes, such as oncogenes and tumor suppressor genes, can disrupt normal cellular control pathways, leading to uncontrolled cell proliferation and tumor formation.

This compound has been evaluated for carcinogenicity in multiple studies using experimental animal models. These studies provide sufficient evidence for its carcinogenicity in animals. nih.govnih.gov

When tested in mice via repeated skin application and subcutaneous injection, this compound produced malignant tumors at the site of application. nih.govnih.gov Similarly, studies in rats involving subcutaneous injection also resulted in the development of malignant tumors at the injection site. oup.comnih.govnih.gov These findings demonstrate a clear link between exposure to this compound and the induction of cancer in experimental models.

Role of Metabolic Activation and Metabolites in Carcinogenesis

This compound's carcinogenicity is intrinsically linked to its chemical reactivity and metabolic handling. While data on its metabolism are primarily derived from in vitro studies, they provide crucial insights into its biological fate. In rat liver and lung preparations, this compound is metabolized into glyceraldehyde by epoxide hydrase. epa.gov It also serves as a substrate for cytosolic glutathione (B108866) S-transferases (GST) in the liver and lungs of rats, with the rate of glutathione conjugation being twice as high in the liver cytosol compared to the lung cytosol. epa.gov This suggests that detoxification pathways exist, although their efficiency in preventing carcinogenic events is a key question.

This compound is not only a primary chemical agent but also a reactive metabolite of other compounds. It is formed from the metabolism of acrolein and bisphenol A diglycidyl ether (BADGE). iarc.fr For instance, after topical application of BADGE to mice, a DNA adduct of this compound was identified, indicating that BADGE is metabolized to this compound, which then interacts with DNA. iarc.frnih.gov This metabolic conversion is significant, as the carcinogenicity of parent compounds like BADGE may be mediated, at least in part, by the formation of this compound. iarc.frehn.org Unlike acrolein, which is further metabolized to glyceraldehyde and enters the glycolysis pathway, this compound is considered a terminal metabolite implicated in skin tumorigenesis following dermal exposure in mice. The bifunctional nature of this compound, possessing both an epoxide and an aldehyde group, allows it to react readily with cellular macromolecules without requiring metabolic activation to exert its genotoxic effects. epa.govelsevier.com

The process of carcinogenesis involves stages of initiation and promotion. nih.gov Agents like this compound are considered tumor initiators due to their ability to directly damage DNA. nih.govnih.gov The balance between metabolic detoxification pathways, such as conjugation with glutathione, and the direct alkylating action of the parent molecule is critical in determining the carcinogenic outcome.

Molecular Basis of Site-Specific Tumor Induction

The carcinogenicity of this compound is directly attributed to its ability to function as a DNA alkylating agent, forming covalent bonds with DNA bases known as adducts. epa.gov This interaction is the molecular foundation of its tumor-initiating activity. The bifunctional chemical nature of this compound, featuring both an epoxide ring and an aldehyde group, allows it to form cyclic adducts with DNA bases. cas.cz

Research has demonstrated that this compound induces tumor formation at the site of application in animal models. inchem.orgnih.goviarc.fr Skin application in mice and subcutaneous injection in both rats and mice resulted in malignant tumors at the application or injection site. inchem.orgiarc.fr This site-specificity suggests that the compound acts directly and may not require systemic distribution and metabolic activation in a distant organ to become carcinogenic.

The specific types of DNA adducts formed by this compound have been extensively studied. In vivo studies involving cutaneous application on mice revealed the formation of a single major, stable cyclic adduct with deoxyadenosine residues in epidermal DNA. oup.comnih.gov This adduct was identified as 3-β-D-deoxyribofuranosyl-7-(hydroxymethyl)-3H-imidazo[2,1-i]purine-3′-monophosphate. nih.govoup.com Interestingly, the same study found no evidence of deoxyguanosine adducts in the mouse skin DNA in vivo. oup.comnih.gov

However, in vitro studies with calf thymus DNA show a more complex picture that is dependent on pH. epa.govoup.com

At a neutral pH of 7.0 , the reaction mirrors the in vivo findings, with the major adduct being the same cyclic deoxyadenosine derivative. oup.comnih.gov

At a more basic pH of 10.0 , the reaction preferentially targets deoxyguanosine, forming 5,9-dihydro-7-(hydroxymethyl)-9-oxo-3-β-D-deoxyribofuranosyl-3H-imidazo[1,2-a]purine-3′-monophosphate as the major product. oup.comnih.gov At this pH, the reaction with deoxyadenosine is minimal. oup.com

This formation of DNA adducts, particularly stable, miscoding lesions, is a critical step in the initiation of cancer. escholarship.org The presence of these adducts can lead to mutations during DNA replication, activating oncogenes or inactivating tumor suppressor genes, which drives the transformation of normal cells into cancerous ones. jcancer.orgnih.gov

| Condition | Primary DNA Base Target | Major Adduct Identified | Reference |

|---|---|---|---|

| In vivo (Mouse Skin Epidermis) | Deoxyadenosine | 3-β-D-deoxyribofuranosyl-7-(hydroxymethyl)-3H-imidazo[2,1-i]purine-3′-monophosphate | nih.govoup.com |

| In vitro (Calf Thymus DNA, pH 7.0) | Deoxyadenosine | 3-β-D-deoxyribofuranosyl-7-(hydroxymethyl)-3H-imidazo[2,1-i]purine-3′-monophosphate | oup.com |

| In vitro (Calf Thymus DNA, pH 10.0) | Deoxyguanosine | 5,9-dihydro-7-(hydroxymethyl)-9-oxo-3-β-D-deoxyribofuranosyl-3H-imidazo[1,2-a]purine-3′-monophosphate | oup.com |

Implications for Human Risk Assessment and Public Health

The genotoxic and carcinogenic properties of this compound established in experimental systems have significant implications for assessing human health risks. epa.goviarc.fr The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B). nih.govnih.govinchem.org This classification is based on sufficient evidence of carcinogenicity in experimental animals, as no human epidemiological data on its carcinogenicity were available. iarc.frinchem.org

The U.S. Environmental Protection Agency (EPA) also classifies this compound as a probable human carcinogen (Group B2) based on increased malignant tumors in animal studies and its demonstrated mutagenic activity. epa.gov Regulatory bodies and public health agencies rely on such classifications and the underlying mechanistic data to establish safety guidelines and limit exposure. nj.govepa.gov

The primary mechanism of concern is this compound's direct interaction with DNA to form adducts, which is a well-established pathway for chemical carcinogenesis. epa.goviarc.fr The fact that it is a direct-acting carcinogen in animals, causing tumors at the point of contact, underscores the potential risk from dermal or localized exposure in humans. iarc.frnj.gov Former uses of this compound as a cross-linking agent in the textile and leather industries highlight potential occupational exposure scenarios. epa.goviarc.fr

Biochemical Metabolism and Detoxification Pathways of Glycidaldehyde

Endogenous Formation and Biotransformation Pathways

Endogenous production of glycidaldehyde is primarily linked to lipid peroxidation, a process that generates a variety of reactive aldehydes. oup.comnih.gov The oxidation of polyunsaturated fatty acids within cellular membranes can lead to the formation of acrolein, which can be subsequently epoxidized to this compound. dfg.de While the direct endogenous formation of this compound is a subject of ongoing research, its precursor, acrolein, is known to be formed through various metabolic pathways, including the catabolism of polyamines and amino acids. dfg.de

Once formed, this compound undergoes biotransformation, a metabolic process primarily occurring in the liver, which modifies its chemical structure to facilitate elimination. longdom.org This process is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, such as hydroxyl groups, which often serve as sites for subsequent Phase II conjugation reactions. nih.gov These conjugation reactions attach endogenous hydrophilic molecules to the modified compound, increasing its water solubility and promoting its excretion from the body. nih.govontosight.ai

Enzymatic Detoxification Systems

The enzymatic detoxification of this compound is a multi-faceted process involving several enzyme systems that catalyze its conversion to less harmful metabolites.

Aldehyde oxidoreductases and reductases are crucial enzymes in the metabolism of a wide array of aldehydes. Aldehyde dehydrogenases (ALDHs) catalyze the oxidation of aldehydes to their corresponding carboxylic acids, a key detoxification step. researchgate.net Conversely, aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs) can reduce the aldehyde group to an alcohol. nih.govnih.gov While specific studies on this compound are limited, the well-established role of these enzymes in the metabolism of other reactive aldehydes, such as methylglyoxal (B44143) and 4-hydroxynonenal, suggests their involvement in the detoxification of this compound. nih.govnih.gov For instance, aldehyde ferredoxin oxidoreductases (AORs) are known to oxidize various aldehydes, and it is plausible that they also act on this compound. wikipedia.orgmdpi.com

| Enzyme Superfamily/Family | General Function in Aldehyde Metabolism | Potential Role in this compound Metabolism |

|---|---|---|

| Aldehyde Dehydrogenases (ALDH) | Oxidation of aldehydes to carboxylic acids. researchgate.net | Oxidation of the aldehyde group of this compound to a carboxylic acid. |

| Aldo-Keto Reductases (AKR) | Reduction of aldehydes and ketones to alcohols. nih.gov | Reduction of the aldehyde group of this compound to an alcohol. |

| Alcohol Dehydrogenases (ADH) | Interconversion of alcohols and aldehydes/ketones. nih.gov | Reduction of the aldehyde group of this compound. |

| Aldehyde Oxidoreductases (AOR) | Oxidation of aldehydes to carboxylic acids. wikipedia.org | Oxidation of the aldehyde group of this compound. |

Glutathione (B108866) (GSH)-dependent pathways are central to the detoxification of electrophilic compounds, including reactive aldehydes. realtimelab.com The glyoxalase system, comprising the enzymes glyoxalase I (Glo1) and glyoxalase II (Glo2), is a primary defense against α-oxoaldehydes like methylglyoxal. mdpi.comtaylorandfrancis.comencyclopedia.pub This system converts reactive aldehydes into less toxic D-lactate. taylorandfrancis.com Although primarily associated with α-oxoaldehydes, the principles of GSH conjugation are applicable to other reactive aldehydes.

Glutathione S-transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of GSH to a wide variety of electrophilic substrates. nih.gov This reaction detoxifies the electrophile by making it more water-soluble and facilitating its excretion. realtimelab.com It is highly probable that GSTs play a significant role in the detoxification of this compound by catalyzing its conjugation with GSH. bac-lac.gc.ca

| Pathway/Enzyme | Mechanism | Relevance to this compound |

|---|---|---|

| Glyoxalase System (Glo1/Glo2) | Converts α-oxoaldehydes to D-lactate using GSH as a cofactor. mdpi.comtaylorandfrancis.com | May detoxify this compound if it or a metabolite is a substrate. |

| Glutathione S-Transferases (GSTs) | Catalyzes the conjugation of GSH to electrophilic compounds. nih.gov | Likely a major pathway for this compound detoxification via direct conjugation. bac-lac.gc.ca |

Cytochrome P450 (CYP) enzymes are a major family of Phase I metabolic enzymes responsible for the oxidation of a vast number of xenobiotics and endogenous compounds. nih.govfrontiersin.org CYPs can be involved in both the formation and detoxification of reactive species. For example, the epoxidation of acrolein to this compound can be catalyzed by CYP enzymes. dfg.de Conversely, CYPs can also metabolize aldehydes, potentially leading to their detoxification. mdpi.com The specific human CYP isoforms involved in this compound metabolism are an area for further investigation, but their broad substrate specificity suggests a likely role. frontiersin.org

Following Phase I metabolism, or for compounds that already possess a suitable functional group, Phase II conjugation reactions are the next step in detoxification. nih.govreactome.org These reactions involve the attachment of endogenous molecules to increase water solubility and facilitate excretion. ontosight.ai

Key Phase II reactions include:

Glucuronidation: Catalyzed by UDP-glucuronyltransferases (UGTs), this is a major pathway for many drugs and xenobiotics. ontosight.aiuomus.edu.iq

Sulfation: Mediated by sulfotransferases (SULTs), this pathway adds a sulfate (B86663) group. ontosight.ai

Glutathione Conjugation: As discussed, this is a critical pathway for electrophilic compounds. The resulting GSH conjugates can be further metabolized to mercapturic acids before excretion. uomus.edu.iq

The metabolites of this compound, such as those formed by reduction or oxidation of the aldehyde group, would be substrates for these conjugation reactions, leading to their efficient removal from the body. uomus.edu.iq

Role of Cytochrome P450 Enzymes in Phase I Biotransformation

Non-Enzymatic Detoxification Mechanisms

In addition to enzymatic pathways, non-enzymatic reactions can contribute to the detoxification of reactive aldehydes. These spontaneous reactions typically involve the covalent binding of the aldehyde to endogenous nucleophilic molecules. nih.gov

Glutathione can react non-enzymatically with electrophilic compounds, although this is generally slower than the enzyme-catalyzed reaction. nih.gov Histidine-containing dipeptides, such as carnosine, are present in various tissues and can also scavenge reactive aldehydes through non-enzymatic adduction. nih.gov These non-enzymatic processes may be particularly important in cellular compartments where the concentration of detoxifying enzymes is low or when enzymatic pathways become saturated. nih.gov

Cellular and Tissue-Specific Detoxification Responses and Adaptations

The detoxification of this compound, a reactive bifunctional molecule, is a critical cellular process that varies significantly across different tissues. The primary mechanisms involve enzymatic conjugation and hydrolysis, with the liver playing a central role.

The main pathway for detoxifying electrophilic compounds like this compound is through conjugation with glutathione (GSH). nih.gov This reaction can occur spontaneously but is more efficiently catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). washington.eduhyphadiscovery.com In vitro studies using rat tissue preparations have demonstrated that this compound is a substrate for cytosolic GSTs found in both the liver and the lungs. inchem.org Notably, the rate of this conjugation is approximately twice as high in the liver cytosol compared to the lung cytosol, indicating a greater detoxification capacity in the liver. epa.gov This hepatic efficiency is crucial, as the liver is the primary organ for metabolizing xenobiotics absorbed from the digestive tract. tamu.edu

Another significant detoxification route is the hydrolysis of the epoxide ring, a reaction catalyzed by epoxide hydrolase. This enzyme converts this compound into glyceraldehyde. epa.govcdc.gov This metabolic step has been identified in rat liver and lung preparations. inchem.orgnih.gov The resulting glyceraldehyde can then be further metabolized and potentially enter the glycolytic pathway, integrating it into normal cellular metabolism. taylorandfrancis.comtaylorandfrancis.com

Tissue-specific responses are evident when considering different routes of exposure. For instance, following inhalation of acrolein, the precursor to this compound, a dose-dependent depletion of glutathione has been observed in the nasal respiratory and olfactory mucosa of rats. cdc.govtaylorandfrancis.com This suggests that GSH conjugation is a key detoxification strategy in the upper respiratory tract to handle inhaled aldehydes. nih.gov However, the detoxification capacity of tissues can be overwhelmed. Dermal application of this compound in mice has been shown to result in the formation of skin tumors, suggesting that detoxification pathways in the skin may be less efficient or that the reactive nature of the compound leads to carcinogenic DNA adducts before it can be neutralized. epa.gov

Cellular adaptation to prolonged or repeated exposure to aldehydes often involves the upregulation of protective mechanisms. While specific studies on cellular adaptation to this compound are limited, general adaptive responses to electrophilic stress include increased synthesis of glutathione and upregulation of detoxification enzymes like GSTs and antioxidant proteins. nih.govuoanbar.edu.iq These adaptations aim to enhance the cell's capacity to neutralize the toxic compound and repair any damage incurred. nih.gov

| Tissue | Primary Detoxification Pathway | Key Enzymes | Observed Findings |

|---|---|---|---|

| Liver | Glutathione (GSH) Conjugation, Epoxide Hydrolysis | Glutathione S-Transferases (GSTs), Epoxide Hydrolase | Highest rate of GSH conjugation compared to lungs. epa.gov Metabolizes this compound to glyceraldehyde. inchem.orgepa.gov |

| Lungs | Glutathione (GSH) Conjugation, Epoxide Hydrolysis | Glutathione S-Transferases (GSTs), Epoxide Hydrolase | GSH conjugation occurs at a lower rate than in the liver. epa.gov Epoxide hydrolase activity is present. inchem.org |

| Nasal Mucosa | Glutathione (GSH) Conjugation | Glutathione S-Transferases (GSTs) | Depletion of GSH observed after exposure to the precursor acrolein, indicating active detoxification. cdc.govtaylorandfrancis.com |

| Skin | Metabolic activation/insufficient detoxification | Not specified | Dermal application linked to tumor formation, suggesting detoxification pathways can be overwhelmed. epa.gov |

Impact on Cellular Bioenergetics and Glycolysis

This compound exerts a significant and direct impact on core cellular energy-producing pathways, namely glycolysis and mitochondrial respiration. Its bifunctional nature as both an aldehyde and an epoxide allows it to act as a potent inhibitor of these processes.

Research on various ascites tumor cell lines has shown that this compound is a powerful inhibitor of both glycolysis (the breakdown of glucose to produce energy) and cellular respiration. oup.com The extent of inhibition can be cell-type specific. For example, in lymphoma cells, this compound was found to be a more potent inhibitor of glycolysis than of respiration, whereas the opposite was observed in other tumor types. oup.com This suggests that the vulnerability of cellular bioenergetic pathways to this compound can differ between cell lineages.